D-xylonic acid

Description

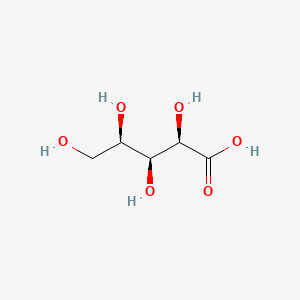

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028292 | |

| Record name | D-Xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-91-0, 17828-56-7 | |

| Record name | D-Xylonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylonic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017828567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCI0V55QO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA38Q87GYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Xylonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Xylonic Acid Biosynthesis and Production Methodologies

Microbial Production of D-Xylonic Acid

The biological production of this compound from D-xylose, a major component of lignocellulosic biomass, is a key area of research in the development of sustainable biorefineries. Several native microorganisms are capable of this bioconversion, each with distinct metabolic features and production efficiencies.

Native Microbial Producers and Their Metabolic Characteristics

Gluconobacter oxydans is an obligate aerobic bacterium renowned for its ability to perform rapid and incomplete oxidation of various sugars and sugar alcohols. frontiersin.org This characteristic makes it a highly effective producer of this compound. The primary metabolic pathway for D-xylose oxidation in G. oxydans occurs in the periplasmic space. researchgate.net Here, a membrane-bound pyrroloquinoline quinone (PQQ)-dependent xylose dehydrogenase catalyzes the oxidation of D-xylose, leading to the direct extracellular accumulation of D-xylonolactone, which then spontaneously or enzymatically hydrolyzes to this compound. researchgate.netnih.gov This periplasmic oxidation is a highly efficient process, often resulting in near-stoichiometric conversion of D-xylose to this compound. nih.gov

Overexpression of the gene encoding membrane-bound glucose dehydrogenase (mGDH) in G. oxydans has been shown to significantly enhance this compound productivity and tolerance to inhibitors found in lignocellulosic hydrolysates. nih.gov This strategy has led to remarkable production titers. For instance, a recombinant G. oxydans strain achieved a this compound concentration of 588.7 g/L with a yield of 99.4% in a fed-batch biotransformation process. nih.gov Furthermore, this engineered strain was capable of producing 246.4 g/L of this compound directly from corn stover hydrolysate without detoxification. nih.gov

Table 1: this compound Production by Gluconobacter oxydans

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Process |

|---|---|---|---|---|---|

| G. oxydans ATCC 621 | 100 g/L D-xylose | 109 | 1.1 | 2.5 | Batch |

| G. oxydans ATCC 621 | 100 g/L D-xylose | 107 | 1.1 | 2.2 | Batch |

| G. oxydans DSM2003 (mGDH overexpression) | D-xylose | 588.7 | 0.994 | 8.66 | Fed-batch |

| G. oxydans DSM2003 (mGDH overexpression) | Corn stover hydrolysate | 246.4 | 0.989 | 11.2 | Fed-batch |

Data sourced from multiple studies. frontiersin.orgnih.govnih.gov

Various species of the genus Pseudomonas, such as Pseudomonas fragi and Pseudomonas putida, are known native producers of this compound. nih.govmdpi.comnih.gov These bacteria typically utilize an oxidative pathway for D-xylose metabolism. In this pathway, D-xylose is first oxidized to D-xylonolactone, which is subsequently hydrolyzed to this compound. nih.gov The this compound is then dehydrated to 2-keto-3-deoxy-D-xylonate. nih.gov From this intermediate, the pathway can proceed via two different routes: the Weimberg pathway, which leads to α-ketoglutarate, or the Dahms pathway, which results in pyruvate (B1213749) and glycolaldehyde (B1209225). asm.org

Pseudomonas fragi has demonstrated the ability to produce high concentrations of this compound, with one study reporting a titer of 162 g/L from 150 g/L of D-xylose in a batch process. nih.gov However, its productivity can be sensitive to environmental conditions such as pH and the presence of inhibitors in biomass hydrolysates. nih.gov Pseudomonas putida has also been studied for this compound production, often as a byproduct during growth on other carbon sources. nih.gov

Table 2: this compound Production by Pseudomonas Species

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Process |

|---|---|---|---|---|---|

| P. fragi ATCC 4973 | 150 g/L D-xylose | 162 | 1.1 | 1.4 | Batch |

Data sourced from a 2012 review. nih.gov

Certain yeast species, particularly from the genus Pichia, are capable of producing this compound. Pichia quercibus has been identified as a producer of both xylitol (B92547) and this compound from the aerobic dissimilation of D-xylose, achieving a combined yield of 40% of the consumed sugar. tandfonline.comoup.comjst.go.jp This simultaneous production of a reduced product (xylitol) and an oxidized product (this compound) is a notable metabolic characteristic. tandfonline.comasm.org

More recently, Pichia kudriavzevii has emerged as a promising host for this compound production due to its remarkable tolerance to low pH and inhibitors present in lignocellulosic materials. researchgate.netaalto.fi While wild-type strains may not be significant producers, genetically engineered P. kudriavzevii expressing a D-xylose dehydrogenase gene from Caulobacter crescentus has achieved very high titers. aalto.fivtt.firesearchgate.net One engineered strain produced up to 171 g/L of D-xylonate from 171 g/L of D-xylose at a pH of 5.5, and 146 g/L at a pH of 3.0. aalto.fivtt.firesearchgate.net The ability to produce effectively at low pH is advantageous for industrial processes as it can reduce contamination risks and simplify product recovery. aalto.fivtt.fi

Table 3: this compound Production by Pichia kudriavzevii

| Strain | pH | Titer (g/L) | Volumetric Productivity (g/L/h) |

|---|---|---|---|

| Engineered P. kudriavzevii | 5.5 | 171 | 1.4 |

Data sourced from multiple studies. aalto.fivtt.firesearchgate.net

Enterobacter cloacae is another bacterium with the native ability to produce this compound. nih.govmdpi.com Some strains of E. cloacae can further metabolize this compound into other valuable chemicals. For instance, one isolated strain was found to convert this compound into ethylene (B1197577) glycol and glycolic acid. researcher.lifenih.govnih.gov The metabolic pathway in this strain involves the dehydration of this compound to 2-dehydro-3-deoxy-D-pentonate, which is then cleaved by an aldolase (B8822740) to form pyruvate and glycolaldehyde. researcher.lifenih.govnih.gov The glycolaldehyde can then be reduced to ethylene glycol. nih.gov In fed-batch cultures using this compound as the substrate, this strain produced 34 g/L of ethylene glycol and 13 g/L of glycolic acid. nih.govnih.gov

Table 4: this compound Production by Enterobacter cloacae

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Process |

|---|

Data sourced from a 2012 review. nih.gov

Burkholderia sacchari (also known as Paraburkholderia sacchari) is a versatile bacterium capable of metabolizing a range of sugars, including D-xylose, to produce various bioproducts like polyhydroxyalkanoates (PHA), xylitol, and this compound. sci-hub.seulisboa.ptresearchgate.net This bacterium has demonstrated a remarkable ability for high-titer this compound production. researchgate.net The metabolic route in P. sacchari is believed to follow the Weimberg pathway. mdpi.com

Impressive results have been achieved using a sequential feeding strategy where glucose is first used for cell growth, followed by feeding with D-xylose for this compound production. This approach has yielded this compound concentrations in the range of 370-390 g/L, with volumetric productivities reaching 6.4-7.7 g/L/h and a yield of 1.1 g of this compound per gram of D-xylose, which is close to the theoretical maximum. researchgate.netnih.gov

Table 5: this compound Production by Burkholderia sacchari

| Substrate Strategy | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) |

|---|---|---|---|

| Xylose only (Fed-batch) | 150 | 0.63 | 1.5 |

Data sourced from a 2021 study. researchgate.net

Burkholderia sacchari

Genetically Engineered Microbial Strains for Enhanced Production

To overcome the limitations of natural producers and improve production efficiency, scientists have turned to metabolic engineering. By introducing specific genes and modifying existing metabolic pathways, various microbial strains have been developed for enhanced this compound production. ulisboa.pt

Escherichia coli

Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. To channel D-xylose towards this compound production, native pathways for D-xylose catabolism are typically blocked by disrupting genes such as those for xylose isomerase (XI) and xylulose kinase (XK). nih.govcapes.gov.br Concurrently, the pathway for this compound catabolism is also inactivated by deleting genes encoding xylonic acid dehydratase. nih.govcapes.gov.br

A key strategy involves the introduction of a D-xylose dehydrogenase gene (xylB) from Caulobacter crescentus. nih.govcapes.gov.br This modification enables the direct conversion of D-xylose to D-xylonolactone, which then hydrolyzes to this compound. acs.org Engineered E. coli strains have achieved significant production titers. For instance, one recombinant strain produced up to 39.2 g/L of this compound from 40 g/L of D-xylose with an average productivity of 1.09 g/L/h. nih.govcapes.gov.br Further engineering efforts, including the co-utilization of glucose and D-xylose by eliminating glucose-specific transport systems, have led to even higher titers, reaching 108.2 g/L of this compound. researchgate.netacs.org

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is another favored organism for metabolic engineering due to its robustness and tolerance to industrial conditions, such as low pH and inhibitors in hydrolysates. researchgate.net Similar to the strategy in E. coli, a common approach is to express a D-xylose dehydrogenase gene. scilit.com

Expressing the NAD+-dependent D-xylose dehydrogenase (xylB) from Caulobacter crescentus in an industrial S. cerevisiae strain resulted in the production of 43 g/L of D-xylonate from 49 g/L of D-xylose. researchgate.netnih.gov Another strategy involves expressing the xyd1 gene from Trichoderma reesei, which also encodes a D-xylose dehydrogenase. researchgate.net To further improve yield and reduce the formation of byproducts like xylitol, the gene encoding aldose reductase (GRE3) can be deleted. nih.gov Co-expression of the D-xylonolactone lactonase gene (xylC) from C. crescentus alongside xylB has been shown to enhance the initial production rate of extracellular D-xylonate. nih.govresearchgate.net

Komagataella phaffii (formerly Pichia pastoris)

Komagataella phaffii, a methylotrophic yeast, has emerged as a promising platform for producing chemicals due to its ability to grow to high cell densities and its relatively simple nutritional needs. researchgate.netnih.gov It has been successfully engineered to produce this compound by expressing heterologous xylose dehydrogenase genes. researchgate.netresearchgate.net

Researchers have identified and tested several putative xylose dehydrogenase (XDH) genes from various bacteria and fungi in K. phaffii. researchgate.netresearchgate.net The most successful engineered strain was capable of producing up to 37.1 g/L of this compound with a high yield in a mineral medium. researchgate.netresearchgate.net This strain also demonstrated the ability to produce this compound from sugarcane bagasse hydrolysate, highlighting its potential for use with lignocellulosic feedstocks. researchgate.netresearchgate.net

Zymomonas mobilis

The bacterium Zymomonas mobilis has been engineered for the first time to produce this compound, particularly from lignocellulosic materials like sugarcane bagasse hydrolysate. nih.govdntb.gov.uanih.gov This was achieved by testing several xylose dehydrogenase (XDH) genes. nih.govdntb.gov.ua

The expression of the XDH gene from Paraburkholderia xenovorans yielded the highest production, reaching 26.17 g/L of this compound from 50 g/L of xylose in shake flasks, with a productivity of 1.85 g/L/h. nih.govresearchgate.net Further enhancement was achieved by deleting the native xylose reductase gene, which increased the this compound production to 56.44 g/L in a bioreactor. nih.govdntb.gov.uaresearchgate.net The engineered strain was also capable of producing 11.13 g/L of this compound from the xylose present in sugarcane bagasse hydrolysate. nih.govdntb.gov.uanih.gov

Kluyveromyces lactis

The yeast Kluyveromyces lactis has been another target for genetic modification to produce D-xylonate. scilit.com A common strategy involves the expression of the NADP+-dependent D-xylose dehydrogenase gene (xyd1) from the fungus Trichoderma reesei. aalto.fi

Engineered K. lactis strains have been shown to produce up to 19.72 g/L of D-xylonate when grown on a medium containing both D-galactose and D-xylose. aalto.fi To optimize production and direct the metabolic flux towards D-xylonate, modifications to the native D-xylose conversion pathway are necessary. aalto.fi Deleting the gene for D-xylose reductase (XYL1) in a xyd1-expressing strain eliminated the production of the byproduct xylitol and increased the D-xylonate yield. aalto.fi Conversely, deleting a putative xylitol dehydrogenase-encoding gene (XYL2) led to higher xylitol concentrations and significantly less D-xylonate. aalto.fi

Production of this compound by Various Microbial Strains

Metabolic Pathway Engineering for Increased Titers and Yields

Metabolic engineering plays a pivotal role in optimizing microbial hosts for enhanced this compound production. The core strategies revolve around augmenting the expression of key biosynthetic enzymes, eliminating competing metabolic pathways, and ensuring a balanced supply of necessary cofactors. nih.gov

A primary approach involves the overexpression of the gene encoding D-xylose dehydrogenase (xdh), the enzyme responsible for converting D-xylose to D-xylonolactone, the precursor to this compound. nih.govnih.gov For instance, introducing the xylB gene from Caulobacter crescentus, which encodes a highly specific and efficient NAD⁺-dependent D-xylose dehydrogenase, into hosts like Escherichia coli and Saccharomyces cerevisiae has significantly boosted this compound production. nih.govnih.gov In one study, increasing the copy number of the xdh gene in Zymomonas mobilis led to a substantial increase in this compound titers, demonstrating a direct correlation between enzyme dosage and product yield. mdpi.com

To further channel the metabolic flux towards this compound, researchers block native pathways that consume the D-xylose substrate. In E. coli, this is achieved by disrupting genes such as xylA (xylose isomerase) and xylB (xylulokinase), which are part of the native D-xylose catabolism pathway. capes.gov.br Similarly, preventing the degradation of the this compound product is crucial for high titers. This involves knocking out genes responsible for this compound catabolism, such as those encoding this compound dehydratase (yagE and yjhG in E. coli). capes.gov.br

The accumulation of this compound can lead to media acidification and cellular toxicity, which in turn inhibits growth and enzyme activity. nih.govresearchgate.net Engineering strategies to overcome this include the co-utilization of different sugar substrates to support robust cell growth and the application of evolutionary engineering to develop strains with increased tolerance to acidic conditions. nih.govresearcher.life Redox balance is another critical factor, as the overexpression of D-xylose dehydrogenase can lead to an imbalance in cofactors like NAD⁺/NADH. nih.govresearchgate.net Addressing this through redox engineering is essential for maintaining high metabolic activity. nih.gov

The following table summarizes the impact of various metabolic engineering strategies on this compound production in different microbial hosts.

| Host Organism | Engineering Strategy | Key Gene(s) Modified | Resulting Titer/Yield |

| Escherichia coli W3110 | Blocked D-xylose and this compound catabolism, introduced D-xylose dehydrogenase | ΔxylA, ΔxylB, ΔyagE, ΔyjhG, +xylB from C. crescentus | 39.2 g/L this compound from 40 g/L D-xylose. capes.gov.br |

| Zymomonas mobilis | Increased copy number of D-xylose dehydrogenase gene | Multiple copies of xdh | 51.9 g/L this compound with a yield of 1.10 g/g. mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Expression of a highly active D-xylose dehydrogenase | +xylB from C. crescentus | 17 ± 2 g/L this compound. nih.gov |

| Gluconobacter oxydans | Overexpression of membrane-bound glucose dehydrogenase | +mGDH | Improved this compound productivity. researcher.life |

Enzymatic Production of this compound

Enzymatic production offers a promising alternative to whole-cell fermentation, allowing for high specificity and conversion rates under mild reaction conditions. nih.gov This approach centers on the use of isolated enzymes, either free in solution or immobilized, to catalyze the conversion of D-xylose to this compound.

Key Enzymes Involved in this compound Biosynthesis

The enzymatic conversion of D-xylose to this compound is a two-step process involving the sequential action of two key enzymes.

D-Xylose Dehydrogenase (D-XDH)

Artificial Enzyme Complexes and Biocatalytic Cascades

One such approach involves creating "rosettazymes," which are artificial enzyme complexes. nih.gov In one study, endoxylanase, α-glucuronidase, β-xylosidase, and D-xylose dehydrogenase were tethered to a protein scaffold. jmb.or.kr This complex was able to hydrolyze glucuronoxylan directly to this compound. nih.gov The rosettazyme complex demonstrated significantly higher activity—approximately 35% more this compound production—compared to the same enzymes free in solution. jmb.or.kr This enhancement is attributed to the close proximity of the enzymes, which reduces diffusion limitations of intermediates. mdpi.com

Biocatalytic cascades can be designed for one-pot synthesis, which simplifies the process and can increase yields by driving the reaction towards the final product. nih.govmdpi.com These cascades can involve a series of enzymes that work sequentially to convert a starting substrate into a desired chemical. nih.gov

The table below provides an example of enzymes used in an artificial complex for this compound production.

| Enzyme | Source Organism | Function in the Cascade |

| Endoxylanase | (Not specified in source) | Hydrolyzes the xylan (B1165943) backbone of glucuronoxylan. jmb.or.kr |

| α-Glucuronidase | (Not specified in source) | Removes glucuronic acid branches from the xylan. jmb.or.kr |

| β-Xylosidase | Selenomonas ruminantium | Hydrolyzes xylooligosaccharides into D-xylose monomers. jmb.or.kr |

| D-Xylose Dehydrogenase | Caulobacter crescentus | Oxidizes D-xylose to D-xylonolactone. jmb.or.kr |

Cofactor Regeneration Strategies in Enzymatic Systems

A significant challenge in using dehydrogenases for industrial synthesis is the high cost of the required nicotinamide (B372718) cofactors (NAD⁺/NADH or NADP⁺/NADPH). acs.org To make the process economically viable, efficient in situ cofactor regeneration systems are essential. acs.org These systems use a secondary enzyme and a co-substrate to recycle the cofactor, allowing it to be used in catalytic amounts.

A common strategy for regenerating NAD⁺ from the NADH produced by D-XDH involves coupling the primary reaction with a second reaction catalyzed by an alcohol dehydrogenase (ADH). nih.govacs.org For example, alcohol dehydrogenase from Clostridium kluyveri can be used to catalyze the reduction of acetaldehyde (B116499) to ethanol (B145695), a reaction that simultaneously oxidizes NADH back to NAD⁺. nih.govacs.orgacs.org An advantage of this particular system is that the buffer (e.g., ammonium (B1175870) bicarbonate) and the byproducts (acetaldehyde and ethanol) are volatile, simplifying the purification of the this compound product. nih.govacs.org

Co-immobilization of both the primary and the regeneration enzymes onto a solid support can further enhance the efficiency and stability of the system. researchgate.netnih.gov Studies have shown that co-immobilizing D-xylose dehydrogenase and alcohol dehydrogenase on magnetite-silica core-shell particles leads to higher this compound production compared to free enzymes. researchgate.netnih.gov The co-immobilized system also exhibits improved stability over broader pH and temperature ranges and can be reused for multiple reaction cycles. researchgate.netnih.govmdpi.com

| Primary Enzyme | Cofactor Conversion | Regeneration Enzyme | Co-substrate Conversion | Benefit |

| D-Xylose Dehydrogenase (XDH) | NAD⁺ → NADH | Alcohol Dehydrogenase (ADH) | Acetaldehyde → Ethanol | Volatile byproducts, easy product isolation. nih.govacs.org |

| D-Xylose Dehydrogenase (XDH) | NAD⁺ → NADH | Glucose Dehydrogenase (GDH) | Glucose → Gluconic Acid | Simultaneous production of two valuable sugar acids. mdpi.com |

Chemical and Electrochemical Synthetic Approaches

Beyond biological routes, this compound can be synthesized through various chemical and electrochemical methods. These approaches often involve the oxidation of D-xylose and are explored for their potential to offer higher reaction rates and different selectivity profiles compared to microbial fermentation. nih.gov

Chemical Catalytic Oxidation

The chemical synthesis of this compound is primarily achieved through the catalytic oxidation of D-xylose. This process typically utilizes heterogeneous catalysts containing noble metals in an aqueous medium. The choice of metal catalyst, support material, and reaction conditions significantly influences the reaction's efficiency and selectivity.

Catalysts and Supports: Noble metals such as gold (Au), platinum (Pt), palladium (Pd), and rhodium (Rh) have demonstrated catalytic activity for D-xylose oxidation. nih.gov Gold-based catalysts, in particular, have been a focus of research. For instance, a catalyst system using gold nanoparticles anchored on the inner walls of hollow Al₂O₃ nanospheres (Au@h-Al₂O₃) has been shown to efficiently catalyze the selective oxidation of D-xylose to this compound under base-free conditions. rsc.org The mesoporous Al₂O₃ shell adsorbs the D-xylose, while the interface of the gold nanoparticles and the support acts as the active site for the reaction. rsc.org

The support material plays a crucial role in the catalyst's performance. Supports like zirconia (ZrO₂), alumina (B75360) (γ-Al₂O₃), and titania (TiO₂) have been investigated. nih.gov In one study comparing different supports for a platinum catalyst, Pt/ZrO₂ exhibited a superior reaction rate for xylose conversion compared to Pt/γ-Al₂O₃ and Pt/TiO₂. nih.gov This was attributed to a strong metal-support interaction that also enhanced recycling performance. nih.gov In addition to metal-based systems, biomass-derived nitrogen-doped carbon has been explored as a metal-free catalyst for the selective oxidation of D-xylose. researcher.life

Reaction Conditions and Yields: Chemical oxidation reactions are typically conducted at elevated temperatures (100°C–150°C) and oxygen pressures (20–50 bar). nih.gov A novel one-pot reaction has been developed for the simultaneous production of this compound and xylitol from D-xylose at ambient temperature in the presence of a base, using platinum-supported catalysts. nih.govresearchgate.net This method leverages the in-situ generation and utilization of hydrogen. nih.gov Using a Pt/C catalyst, this process achieved complete conversion of D-xylose with a 50% yield for both this compound and xylitol. nih.gov

| Catalyst | Support | Key Conditions | D-Xylose Conversion (%) | Product(s) & Yield (%) | Reference |

|---|---|---|---|---|---|

| Au | hollow Al₂O₃ | Base-free | Not specified | Excellent yield of this compound | rsc.org |

| Pt | Carbon (C) | Ambient temperature, presence of base | 100 | This compound (50%), Xylitol (50%) | nih.gov |

| Rh | Carbon (C) | Ambient temperature, presence of base | 53 | This compound (~26.5%), Xylitol (~26.5%) | nih.gov |

| Pd | Carbon (C) | Ambient temperature, presence of base | 50 | This compound (~25%), Xylitol (~25%) | nih.gov |

| Pt | ZrO₂ | Ambient temperature, presence of base | 100 (after 6h) | Equivalent yields of this compound and xylitol | nih.gov |

Electrochemical Synthetic Approaches

Electrochemical synthesis offers an alternative pathway for the production of this compound from D-xylose. aalto.firesearchgate.net This method involves the electrocatalytic oxidation of D-xylose at the surface of an electrode in an electrochemical cell. researchgate.net

Electrode Materials and Catalysts: The choice of electrode material is critical for the efficiency and selectivity of the electrochemical oxidation. Platinum (Pt) and gold (Au) are commonly used electrode materials for this purpose. researchgate.net Studies have shown that gold electrodes exhibit higher catalytic activity and selectivity for this compound production compared to platinum electrodes. researchgate.net In one comparative study, the conversion yield of D-xylose was 98% on a gold electrode versus 26% on a platinum electrode under similar conditions. researchgate.net

Recent research has also explored more advanced electrocatalysts. Bimetallic catalysts, such as platinum-nickel (PtNi) and platinum-cobalt (B8599474) (PtCo) supported on graphene nanoplatelets, have been investigated. acs.org The PtNi/GNP catalyst, in particular, showed superior electrochemical activity for D-xylose electro-oxidation, especially at potentials above 1.2 V vs RHE. acs.org

Reaction Mechanism and Products: The electrochemical process involves the oxidation of D-xylose at the anode. In a process using a bromide mediator (e.g., KBr), elemental bromine is generated at the anode, which then hydrolyzes to form hypobromite. scispace.com This active bromine species oxidizes D-xylose to δ-xylonolactone, which subsequently undergoes spontaneous hydrolysis to form this compound. scispace.com Chromatographic analysis confirms that this compound is the main oxidation product during the electrolysis of D-xylose on both Pt and Au electrodes. researchgate.net Traces of other compounds like tartronic acid and oxalic acid have also been identified as byproducts. researchgate.net

A notable application of this technology is the simultaneous production of this compound and xylitol in a divided electrochemical cell with a cationic selective membrane. scispace.com While D-xylose is oxidized to this compound in the anolyte, it is simultaneously reduced to xylitol at the cathode. scispace.com

| Anode Material/Catalyst | Medium/Electrolyte | Key Findings | D-Xylose Conversion Yield (%) | Reference |

|---|---|---|---|---|

| Gold (Au) | Alkaline (NaOH) | Higher catalytic activity and selectivity than Pt. This compound is the main product. | 98 | researchgate.net |

| Platinum (Pt) | Alkaline (NaOH) | Lower catalytic activity compared to Au. This compound is the main product. | 26 | researchgate.net |

| PtNi/Graphene Nanoplatelets | Not specified | Superior electrochemical activity compared to monometallic Pt. | Not specified | acs.org |

| RuO₂/TiO₂ (Titanium anode) | KBr solution | Simultaneous production of this compound (anode) and Xylitol (cathode). | Yield of xylonic acid calculated on xylose consumption is 100%. | scispace.com |

Metabolic Pathways and Engineering Strategies for D Xylonic Acid Production

D-Xylose Metabolism Pathways Leading to D-Xylonic Acid

The Xylose Oxidative Pathway (XOP)

The primary route for the biological conversion of D-xylose to this compound is the Xylose Oxidative Pathway (XOP). researcher.lifenih.gov This pathway is naturally present in some bacteria and archaea, such as Caulobacter crescentus and Haloferax volcanii. nih.gov The XOP initiates with the oxidation of D-xylose to D-xylonolactone. researcher.lifenih.gov This initial conversion is catalyzed by a D-xylose dehydrogenase (XDH), which can be dependent on either NAD+ or NADP+ as a cofactor. researcher.life Subsequently, the D-xylonolactone is hydrolyzed to form this compound. researcher.lifenih.gov This hydrolysis can occur spontaneously or be enzymatically facilitated by a xylonolactonase. acs.orgaalto.fi

The this compound can then be further metabolized through two distinct branches of the oxidative pathway: the Weimberg pathway and the Dahms pathway. nih.govwikipedia.org In the Weimberg pathway, this compound is dehydrated to 2-keto-3-deoxy-xylonate, which is then further processed to yield α-ketoglutarate. mdpi.comwikipedia.org Alternatively, the Dahms pathway involves the cleavage of 2-keto-3-deoxy-xylonate by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.orgnih.gov

Relationship to Xylitol (B92547) Production Pathways

The production of this compound is metabolically distinct from, but can be in competition with, the production of xylitol from D-xylose. Many microorganisms, particularly yeasts, naturally convert D-xylose to xylitol via an oxido-reductase pathway. wikipedia.orggoogle.com This pathway involves the reduction of D-xylose to xylitol by a xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by a xylitol dehydrogenase (XDH). wikipedia.org

The key difference lies in the initial enzymatic step. While this compound production begins with the oxidation of D-xylose, xylitol production starts with its reduction. mdpi.comwikipedia.org This creates a metabolic branch point where the fate of D-xylose is determined by the relative activities of D-xylose dehydrogenase (leading to this compound) and xylose reductase (leading to xylitol). google.com In some engineered strains, co-production of both D-xylonate and xylitol has been observed. For instance, a strain of Saccharomyces cerevisiae expressing a novel oxidoreductase from Caulobacter crescentus was able to produce nearly equal amounts of D-xylonate and xylitol from D-xylose. nih.gov

Genetic Manipulation and Pathway Optimization

To enhance the production of this compound, metabolic engineering strategies are employed to channel the metabolic flux from D-xylose towards the desired product and prevent its diversion into competing pathways or further catabolism.

Gene Deletion Strategies to Prevent Competing Pathways

A critical aspect of metabolic engineering for this compound production is the elimination of pathways that consume either the D-xylose substrate or the this compound product.

In many bacteria, such as Escherichia coli, the native pathway for D-xylose catabolism involves the conversion of D-xylose to D-xylulose by xylose isomerase (encoded by the xylA gene), which is then phosphorylated to D-xylulose-5-phosphate by xylulose kinase (encoded by the xylB gene). nih.govnih.gov This represents a significant competing pathway that diverts D-xylose away from the oxidative pathway leading to this compound.

To block this native catabolic route, researchers have successfully disrupted the xylA and xylB genes in E. coli. nih.govnih.gov This gene deletion strategy effectively prevents the cells from utilizing D-xylose for growth and channels the substrate towards the engineered this compound production pathway. For example, an engineered E. coli strain with disrupted xylA and xylB genes, and expressing a D-xylose dehydrogenase, showed high-yield production of this compound. nih.govnih.gov

Once this compound is produced, it can be further metabolized by the host organism, reducing the final product yield. In E. coli, this compound can be catabolized via a pathway involving D-xylonate dehydratases. nih.govgoogle.com Two genes, yagE and yjhG, have been identified to encode for D-xylonate dehydratases. acs.orguniprot.org The disruption of these genes is a key strategy to prevent the degradation of the this compound product.

By creating a double mutant with deletions in both yagE and yjhG, the native pathway for xylonic acid catabolism can be effectively blocked. acs.orgnih.gov This strategy, combined with the disruption of the xylose isomerase and xylulose kinase genes and the introduction of a D-xylose dehydrogenase, has led to the construction of recombinant E. coli strains capable of producing high titers of this compound from D-xylose. nih.gov An engineered E. coli W3110 strain with these modifications produced up to 39.2 g/L of this compound from 40 g/L of D-xylose. nih.gov

Xylose Isomerase and Xylulose Kinase Gene Disruption

Regulation of Gene Expression (e.g., Promoter Strength, Genetic Switches)

Fine-tuning the expression of pathway genes is crucial for optimizing metabolic flux towards this compound and minimizing metabolic burden or the accumulation of toxic intermediates. This is achieved by carefully selecting promoters of varying strengths and employing dynamic regulatory systems like genetic switches.

Promoter strength directly influences the transcription rate of a gene, and thereby the amount of enzyme produced. In the context of this compound production, using strong promoters for dehydrogenase genes can lead to high product titers. However, excessively strong expression can also lead to the accumulation of this compound to toxic levels, which acidifies the medium and inhibits cell growth. researchgate.netresearchgate.net Therefore, optimizing promoter strength is a balancing act. researchgate.net In some cases, weaker promoters are intentionally used to minimize the expression of xylose dehydrogenase (xdh) to prevent rapid, toxic accumulation of the acid. researchgate.net In Corynebacterium glutamicum, nitrogen-starvation inducible promoters have been used to control the expression of xdh, decoupling the production phase from the growth phase and leading to high yields. nih.gov

Genetic switches offer a more sophisticated level of control, allowing for dynamic regulation of gene expression in response to specific intracellular or environmental signals. A pH-responsive genetic sensor has been developed to control this compound accumulation in E. coli. researchgate.net This system utilizes an acid-induced promoter to drive the expression of the genes responsible for this compound synthesis (xdh and xylC). As this compound accumulates and the pH drops, the promoter is activated, which in this specific setup, inhibits further expression of the synthesis genes, creating a negative feedback loop that maintains the acid concentration at a non-toxic level. researchgate.net This dynamic regulation prevents the detrimental effects of over-accumulation while sustaining production. researchgate.net

Adaptive Laboratory Evolution and Directed Enzyme Evolution for Enhanced Tolerance

Microbial hosts engineered for high-level production of chemicals like this compound often face stress from the product itself, inhibitors in the feedstock, or metabolic imbalances. Adaptive laboratory evolution (ALE) and directed enzyme evolution are powerful techniques to develop more robust and efficient production strains.

Adaptive Laboratory Evolution (ALE) is a process of subjecting a microbial population to a specific selection pressure (e.g., high concentrations of this compound or lignocellulosic inhibitors) over many generations. jmb.or.krnih.gov This process mimics natural evolution on a compressed timescale, selecting for spontaneous mutations that confer enhanced tolerance and productivity. researchgate.netresearchgate.netjmb.or.kr ALE is particularly useful because it does not require prior knowledge of the specific genes involved in tolerance. jmb.or.kr It has been proposed as a key strategy to develop robust strains for this compound production from lignocellulosic hydrolysates, which contain toxic compounds like acetate (B1210297) and furfural. mdpi.comresearchgate.net By cultivating strains in gradually increasing concentrations of these inhibitors, variants with improved tolerance can be isolated, leading to more efficient conversion of biomass to this compound. researchgate.netfrontiersin.org

Directed Enzyme Evolution focuses on improving the properties of a specific enzyme within the metabolic pathway. researchgate.netresearchgate.net This involves creating a large library of enzyme variants through random mutagenesis and then screening for those with improved characteristics, such as higher activity, better stability, or reduced inhibition by the product. princeton.edu While ALE improves the entire organism, directed evolution targets a specific bottleneck in the pathway. For instance, the D-xylonate dehydratase, a key enzyme in the further metabolism of this compound, can be a rate-limiting step. researchgate.netnih.gov Directed evolution could be applied to improve its efficiency, thereby preventing the accumulation of this compound and channeling the metabolic flux towards downstream products. researchgate.netresearchgate.net

Redox Homeostasis Management in Engineered Strains

The conversion of D-xylose to this compound is an oxidation reaction that involves redox cofactors, typically NAD⁺ or NADP⁺. google.comnih.gov The overexpression of dehydrogenase enzymes can create a significant demand for these oxidized cofactors, potentially leading to a redox imbalance within the cell. researchgate.netnih.gov This imbalance, characterized by an accumulation of reduced cofactors (NADH or NADPH), can inhibit metabolic activity and cell growth. nih.govdntb.gov.ua Therefore, managing redox homeostasis is a critical aspect of engineering efficient production strains.

Co-utilization of Mixed Sugars for Enhanced Productivity

Lignocellulosic biomass, a sustainable and abundant feedstock, is primarily composed of glucose (a six-carbon sugar) and xylose (a five-carbon sugar). mdpi.comresearchgate.net For a biorefinery process to be economically viable, microbial cell factories must be able to efficiently convert both of these sugars into value-added products. researchgate.net However, many microorganisms exhibit a preference for glucose, a phenomenon known as carbon catabolite repression (CCR), which leads to sequential rather than simultaneous utilization of sugars. researchgate.net Engineering strains for the co-utilization of mixed sugars is therefore a crucial strategy for enhancing the productivity of this compound from biomass hydrolysates. researchgate.netmdpi.comnih.gov

Strategies to achieve efficient co-utilization often involve transporter engineering and reconfiguring metabolic pathways. mdpi.comresearchgate.netresearchgate.net For example, in the yeast Candida glycerinogenes, rational modification of a hexose (B10828440) transporter enabled the co-transport of glucose and xylose, which is not a feature of most wild-type transporters. researchgate.net This transporter engineering enhanced the utilization of both sugars and increased the this compound titer from sugarcane bagasse hydrolysate by 49.3%. researchgate.net

In other approaches, the production of this compound from xylose is coupled with the production of another valuable compound, like ethanol (B145695), from glucose. mdpi.com In an engineered strain of Zymomonas mobilis, the co-fermentation of glucose and xylose from a lignocellulosic hydrolysate resulted in the production of both ethanol (4.4 g/L) and this compound (16.2 g/L). mdpi.com While successful, challenges such as lower productivity compared to pure sugar fermentations remain, often due to the toxicity of the hydrolysate and inefficient co-utilization. mdpi.com Further metabolic engineering, such as introducing efficient sugar facilitators or separating the growth and production phases, can improve the efficiency of mixed-sugar conversion. mdpi.comresearchgate.net

Advanced Bioprocess Development and Optimization for D Xylonic Acid

Substrate Utilization and Feedstock Valorization

The economic viability of D-xylonic acid production is heavily reliant on the use of inexpensive and abundant raw materials. ulisboa.pt Lignocellulosic biomass, being the most accessible carbohydrate feedstock, offers a renewable and non-food-competing source for fermentation. ulisboa.pt

Lignocellulosic Biomass Hydrolysates as Feedstock

Lignocellulosic materials, such as agricultural residues (e.g., corn stover, sugarcane bagasse, rice straw) and forestry waste, are rich in D-xylose, the primary precursor for this compound. ulisboa.ptmdpi.comaalto.fi These materials undergo pretreatment and hydrolysis to release fermentable sugars. mdpi.com Various microorganisms have been investigated for their ability to convert D-xylose from these hydrolysates into this compound.

For instance, engineered Zymomonas mobilis has been shown to produce 11.13 g/L of xylonic acid from sugarcane bagasse hydrolysate containing approximately 10 g/L of xylose. mdpi.com Another study using a recombinant strain of Z. mobilis in a 30% lignocellulosic hydrolysate yielded 16.2 ± 0.14 g/L of xylonic acid. researchgate.netmdpi.com Similarly, a modified Corynebacterium glutamicum strain produced 42.94 g/L of xylonic acid from rice straw hydrolysate. mdpi.com Gluconobacter oxydans is another effective bacterium, capable of producing D-xylonate directly from plant biomass hydrolysates. nih.gov For example, it has been used to convert D-xylose in birchwood steam hydrolysate. nih.gov Research has also demonstrated the production of 210 g of this compound from 1000 g of corncob after acidolysis and subsequent fermentation. sci-hub.se

Table 1: Production of this compound from Various Lignocellulosic Hydrolysates

| Microorganism | Feedstock | D-Xylose (g/L) | This compound (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Zymomonas mobilis | Sugarcane Bagasse Hydrolysate | ~10 | 11.13 | 1.07 | mdpi.com |

| Zymomonas mobilis XA9 | Lignocellulosic Hydrolysate | 16 | 16.2 ± 0.14 | 1.03 ± 0.01 | researchgate.netmdpi.com |

| Komagataella phaffii | Sugarcane Bagasse Hydrolysate | - | 11.7 ± 1.6 | 0.40 ± 0.06 | researchgate.net |

| Corynebacterium glutamicum | Rice Straw Hydrolysate | 60 | 42.94 | - | mdpi.com |

| Gluconobacter oxydans ATCC621 | Birchwood Steam Hydrolysate | 25 | ~13 | - | nih.gov |

| Gluconobacter oxydans | Corncob Acid Hydrolysate | 218 (total from 4.1L) | 210 (total) | 0.871 | sci-hub.se |

Data compiled from multiple research sources.

Detoxification of Hydrolysates for Improved Fermentation Performance

A significant challenge in using lignocellulosic hydrolysates is the presence of inhibitory compounds generated during pretreatment. nih.govlatu.org.uy These compounds, including weak acids (acetic, formic), furans (furfural, 5-hydroxymethylfurfural), and phenolic compounds, can impede microbial growth and fermentation efficiency. latu.org.uyresearchgate.net Therefore, detoxification of the hydrolysate is often a necessary step to improve fermentation performance. latu.org.uy

Several detoxification methods have been developed. Overliming, which involves treating the hydrolysate with calcium hydroxide (B78521) at a high pH, has been shown to be effective. aalto.fi Treatment with the enzyme laccase or using anion exchange resins can significantly reduce the concentration of phenolic compounds and other inhibitors. latu.org.uy For example, anion exchange at pH 10 can remove nearly all weak acids and a substantial portion of furan (B31954) derivatives. latu.org.uy Another approach involves the use of powdered activated carbon or diatomite, which can adsorb toxic compounds. sci-hub.se One study reported that using diatomite to treat acidic corncob hydrolysate enabled the production of 210 g of this compound from 1000 g of corncob with a yield of 87.1%. sci-hub.se Combining different methods, such as pH adjustment, activated charcoal, and ion exchange resin, can lead to a remarkable 99% removal of inhibitors from hemicellulosic hydrolysate. researcher.life

Fermentation Strategies and Bioreactor Design Principles

The choice of fermentation strategy and bioreactor design is critical for maximizing the titer, yield, and productivity of this compound.

Batch and Fed-Batch Fermentation Processes

Batch and fed-batch processes are commonly employed for this compound production. In a batch process, all nutrients are provided at the beginning of the fermentation. Fed-batch fermentation, on the other hand, involves the controlled feeding of the substrate during the fermentation, which can help to overcome substrate inhibition and improve final product concentration. researchgate.net

For example, a fed-batch process with Gluconobacter oxydans expressing a mutated membrane-bound glucose dehydrogenase achieved a record-high this compound titer of 588.7 g/L with a yield of 99.4%. researchgate.netresearchgate.net In another study, a fed-batch culture of a recombinant Corynebacterium glutamicum produced 56.32 g/L of xylonic acid from 60 g/L of xylose after 120 hours. researchgate.netresearchgate.net Similarly, Pichia kudriavzevii produced 171 g/L of D-xylonate in a fed-batch system. core.ac.uk These results highlight the effectiveness of fed-batch strategies in achieving high product concentrations.

Table 2: Comparison of Batch and Fed-Batch Fermentation for this compound Production

| Microorganism | Fermentation Mode | Initial D-Xylose (g/L) | Final this compound (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Escherichia coli BL21 (DE3) | Batch (Shake Flask) | - | 9.82 ± 0.22 | - | ump.edu.my |

| Zymomonas mobilis | Batch (Bioreactor) | 54.27 ± 0.26 | 56.44 ± 1.93 | - | mdpi.com |

| Corynebacterium glutamicum ΔiolR | Fed-Batch | - | - | up to 4 | nih.gov |

| Klebsiella pneumoniae | Fed-Batch | - | 103 | - | ulisboa.pt |

| Gluconobacter oxydans | Fed-Batch | 380 (initial) + fed | 588.7 | 8.72 | researchgate.net |

| Pichia kudriavzevii | Fed-Batch (Pulsed) | 171 (total fed) | 171 ± 5 | 1.4 ± 0.03 | core.ac.uk |

Data compiled from various studies to illustrate different fermentation outcomes.

Continuous Production Systems

Continuous production systems offer the potential for long-term, stable production of this compound. In a continuous flow culture, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This strategy can lead to high volumetric productivity.

Gluconobacter oxydans has been used in continuous flow culture, producing D-xylonate at a rate of 0.32 g/L/h. aalto.finih.gov While this demonstrates the feasibility of continuous production, challenges such as cell washout and incomplete substrate conversion need to be addressed for industrial-scale application. aalto.fi Pulsed feeding, a variation of fed-batch that can be adapted for continuous systems, has been suggested as a more suitable method for certain strains like Pichia kudriavzevii compared to simple batch cultures. core.ac.uk

Process Parameter Optimization

Optimizing process parameters such as temperature, pH, and agitation rate is crucial for maximizing this compound production. The optimal conditions can vary significantly depending on the microorganism used.

For a recombinant Escherichia coli strain, one-factor-at-a-time (OFAT) experiments determined the best conditions to be a temperature of 37°C, an initial pH of 7.0, and an agitation rate of 200 rpm, which yielded 9.82 ± 0.22 g/L of this compound. ump.edu.my Further optimization using Response Surface Methodology (RSM) refined these parameters to 36.8°C, pH 6.8, and 208 rpm, increasing the concentration to 11.15 ± 0.80 g/L. ump.edu.my

For Gluconobacter oxydans, pH control is particularly important. While the optimal pH for the D-xylose dehydrogenase enzyme is around 6.0, production can occur at lower pH values. nih.gov However, uncontrolled pH drops during fermentation can limit the conversion of xylose. auburn.edu Maintaining a neutral pH is generally recommended for xylonic acid production with this bacterium to avoid the formation of byproducts like ketogluconic acids. auburn.edu

pH Control and Its Impact on Production

Effective pH control is a critical parameter in the bioprocess development for this compound production, as it directly influences enzyme activity, cell viability, product yield, and the formation of byproducts. The optimal pH varies significantly depending on the production organism.

For the bacterium Gluconobacter oxydans, a prolific producer of this compound, production rates are generally high within a pH range of 4.5 to 6.5, achieving approximately 2.0 g L⁻¹ h⁻¹. nih.gov However, operating at a pH above 5.5 can lead to the undesirable further oxidation of the product into 2-ketogluconic acid and 5-ketogluconic acid. auburn.edu Studies have shown that without pH control, the rapid accumulation of this compound causes a sharp drop in the medium's pH, which can severely limit the conversion of D-xylose. auburn.edu The addition of neutralizing agents, such as calcium carbonate (CaCO₃), is a common strategy to maintain a stable pH, leading to the complete conversion of D-xylose. auburn.edu Research indicates that neutral pH conditions are optimal for this compound production using G. oxydans. auburn.edu

In genetically engineered yeasts like Saccharomyces cerevisiae, production has been primarily characterized at a pH of 5.5. nih.gov While production is possible at a more acidic pH of 3.0, both productivity and cell viability are notably reduced compared to cultivation at pH 5.5. nih.govnih.gov Similarly, for the yeast Pichia kudriavzevii, production at a low pH of around 3.0 has been demonstrated, which offers advantages for industrial processes by minimizing bacterial contamination and simplifying downstream product recovery. nih.govcore.ac.uk

For recombinant Zymomonas mobilis, the accumulation of this compound can cause the pH to fall to 3.0, inhibiting further production. mdpi.com The use of CaCO₃ as a buffer was effective in maintaining the pH around 5.0, thereby enhancing production. mdpi.com In enzymatic synthesis processes, maintaining a constant pH, for instance at 8.0 through the continuous addition of sodium hydroxide (NaOH), is crucial to prevent the formation of byproducts like dixylonate monoesters, particularly at high substrate concentrations. nih.govacs.org

Table 1: Impact of pH on this compound Production by Various Microorganisms

Oxygen Transfer and Aeration Rate Optimization

As an obligate aerobe, Gluconobacter oxydans relies heavily on sufficient oxygen supply for the oxidation of D-xylose to this compound. Therefore, the optimization of oxygen transfer, governed by aeration and agitation rates, is paramount for achieving high productivity. The volumetric oxygen transfer coefficient (kLa) is a key metric used to quantify the efficiency of oxygen delivery from the gas phase to the liquid culture medium.

Research employing response surface methodology has systematically investigated the interplay between agitation, aeration, and biomass concentration. nih.gov It was found that the specific productivity of this compound by G. oxydans significantly increased as the kLa value rose from 0.0018 s⁻¹ to 0.04 s⁻¹. nih.gov Beyond this point, further increases in kLa resulted in diminishing returns on productivity. nih.gov The optimized conditions were identified as an agitation speed of 728 rpm and an aeration rate of 7 L min⁻¹, which balanced oxygen supply with the metabolic demand of the cells. nih.gov

Under conditions where oxygen is not a limiting factor, the maximum specific oxygen uptake rate (OUR) for G. oxydans is approximately 18.0 mmol O₂/gₓ/h, corresponding to a maximum specific this compound production rate of about 6.0 g/gₓ/h. researchgate.netsci-hub.se To ensure that oxygen availability does not become the bottleneck, minimum kLa values have been determined. For instance, at cell concentrations of 1.0 g/L and 1.5 g/L, minimum kLa values of 105.5 h⁻¹ and 134.2 h⁻¹, respectively, are required to maintain maximum cell activity. researchgate.netsci-hub.seresearchgate.net

Innovative approaches to enhance oxygen transfer have also been explored. The addition of a small amount of powdered activated carbon (0.002%) to the fermentation medium was shown to increase the kLa by 40.4%. nih.gov This enhancement, under optimized conditions of 800 rpm agitation and a 7 L min⁻¹ aeration rate, led to a significantly higher this compound titer of 108.2 g/L and a volumetric productivity of 13.53 g L⁻¹ h⁻¹. researchgate.netnih.gov

**Table 2: Effect of Aeration and Agitation on this compound Production by *Gluconobacter oxydans***

Nutritional Requirements and Media Formulation (e.g., Nitrogen Sources)

The composition of the culture medium, particularly the nitrogen source, plays a significant role in supporting cell growth and the efficient production of this compound. While complex media containing yeast extract are often used, research has focused on developing defined minimal media with inexpensive nitrogen sources to improve process economics.

For Gluconobacter oxydans, studies have successfully replaced complex nitrogen components with simpler, defined sources. researchgate.net A minimal medium supplemented with 0.32 g/L of glutamate (B1630785) and 0.15 g/L of ammonium (B1175870) sulfate (B86663) was shown to be highly effective. nih.govresearchgate.net This formulation yielded a this compound volumetric productivity of 2.92 g L⁻¹ h⁻¹, a rate comparable to that achieved with more expensive and complex media. nih.govresearchgate.net

For engineered yeast strains, the choice of nitrogen source is also a key consideration. A defined medium for Saccharomyces cerevisiae producing this compound typically includes a yeast nitrogen base (YNB) where ammonium sulfate serves as the primary nitrogen source. tandfonline.com Similarly, for fermentations with Burkholderia sacchari, ammonium sulfate is a common nitrogen component in the culture medium. ulisboa.pt These simpler nitrogen sources are advantageous for large-scale industrial fermentations due to their low cost and well-defined composition, which facilitates process consistency and control.

Table 3: Nitrogen Sources Used in Media Formulation for this compound Production

Strategies to Mitigate this compound Accumulation and Toxicity

A primary challenge in the microbial production of this compound is the accumulation of the product itself, which leads to media acidification and cellular toxicity, ultimately inhibiting enzyme activity and curtailing the fermentation process. researchgate.netnih.gov This accumulation often results from an imbalance in the metabolic pathway, where the enzyme converting D-xylose to this compound (xylose dehydrogenase) is overexpressed or highly active, while the downstream assimilation pathways are less efficient. nih.gov Several process and genetic engineering strategies have been developed to address this issue.

Process Strategies: A straightforward and effective process-level strategy is the use of a neutralizing agent, such as calcium carbonate (CaCO₃), which buffers the medium and prevents a severe drop in pH. auburn.edumdpi.com Another powerful approach is fed-batch fermentation. infors-ht.comnih.gov High initial concentrations of D-xylose can lead to rapid and toxic accumulation of this compound. By starting with a lower substrate concentration and continuously or intermittently feeding D-xylose throughout the fermentation, the rate of acid production can be controlled. This strategy was successfully used to achieve a very high this compound titer of 588.7 g/L, mitigating both substrate inhibition and product toxicity. nih.gov

Genetic and Metabolic Engineering Strategies: Advanced synthetic biology and metabolic engineering tools offer more sophisticated control over this compound accumulation. researchgate.netresearchgate.net These strategies include:

Dynamic Regulation: Implementing genetic circuits that respond to environmental cues. For example, a pH-responsive sensor derived from the CadC protein can be used to automatically downregulate the expression of the xylose dehydrogenase gene when the external pH drops to an inhibitory level. researchgate.netresearchgate.net

Promoter Engineering: Fine-tuning the expression of the xylose dehydrogenase gene by using promoters of varying strengths. Using a weaker promoter can reduce the rate of this compound formation, preventing it from accumulating faster than it can be tolerated or assimilated by the cell. researchgate.net

Pathway Balancing: Overexpressing enzymes involved in the downstream assimilation of this compound to pull the metabolic flux forward and prevent its accumulation as an intermediate. nih.gov

Adaptive Laboratory Evolution (ALE): Gradually exposing the production strain to increasing concentrations of this compound over multiple generations. This process selects for mutants with enhanced tolerance to the acidic and toxic conditions, leading to more robust industrial strains. researchgate.net

Table 4: Strategies to Mitigate Toxicity from this compound Accumulation

D Xylonic Acid As a Precursor and Biocatalyst in Synthesis

Conversion of D-Xylonic Acid to Value-Added Compounds

This compound serves as a crucial starting material for the synthesis of several commercially important compounds. Its conversion pathways are a key area of research in the development of sustainable and bio-based chemical production.

A significant application of this compound is as a precursor for the synthesis of 1,2,4-butanetriol (B146131) (BT). ulisboa.ptresearchgate.net BT is a valuable chemical intermediate used in the production of polymers, plasticizers, and as a precursor to the energetic material 1,2,4-butanetriol trinitrate (BTTN). jmb.or.krresearchgate.net

The microbial synthesis of 1,2,4-butanetriol from D-xylose involves the initial conversion of D-xylose to this compound. researchgate.netdtic.milgoogle.com This biocatalytic route is considered a more environmentally friendly alternative to traditional chemical methods that often require harsh reaction conditions and generate significant waste. researchgate.net The process typically involves a series of enzymatic reactions within a host microorganism, such as Escherichia coli. dtic.milgoogle.com

The key steps in the microbial conversion of this compound to D-1,2,4-butanetriol are:

Dehydration: D-xylonate dehydratase catalyzes the conversion of this compound to 2-keto-3-deoxy-D-pentulosonic acid. google.com

Decarboxylation: A 2-ketoacid decarboxylase converts 2-keto-3-deoxy-D-pentulosonic acid to 3,4-dihydroxybutanal. google.com

Reduction: A dehydrogenase reduces 3,4-dihydroxybutanal to yield D-1,2,4-butanetriol. google.com

Research has demonstrated the successful production of D-1,2,4-butanetriol from this compound using recombinant E. coli strains, with reported yields varying based on the specific strain and fermentation conditions. researchgate.netdtic.mil For instance, one study reported a 25% yield for the conversion of this compound to D-1,2,4-butanetriol. researchgate.net

Table 1: Microbial Conversion of this compound to 1,2,4-Butanetriol

| Step | Reactant | Enzyme | Product |

| 1 | This compound | D-xylonate dehydratase | 2-keto-3-deoxy-D-pentulosonic acid |

| 2 | 2-keto-3-deoxy-D-pentulosonic acid | 2-ketoacid decarboxylase | 3,4-dihydroxybutanal |

| 3 | 3,4-dihydroxybutanal | Dehydrogenase | D-1,2,4-butanetriol |

This compound can be utilized as a carbon source for the microbial production of ethylene (B1197577) glycol and glycolic acid, two bulk chemicals with widespread applications. researcher.lifeucl.ac.ukucl.ac.uk This bioconversion represents a novel route for xylose biorefinery. nih.gov

The metabolic pathway in microorganisms like Enterobacter cloacae and Escherichia coli involves the conversion of this compound into pyruvate (B1213749) and glycolaldehyde (B1209225). researcher.lifeucl.ac.uknih.gov This is achieved through the action of this compound dehydratase and 2-dehydro-3-deoxy-D-pentonate aldolase (B8822740). nih.gov Glycolaldehyde is a key intermediate that can then be either reduced to ethylene glycol or oxidized to glycolic acid. google.com

In a fed-batch culture of Enterobacter cloacae, researchers achieved a production of 34 g/L of ethylene glycol and 13 g/L of glycolic acid from this compound in 46 hours, with a total conversion ratio of 0.99 mol/mol. nih.gov Studies with wild-type E. coli have also demonstrated the production of these compounds, with one experiment yielding 4.2 g/L of ethylene glycol and 0.7 g/L of glycolic acid. ucl.ac.uk Engineered strains of E. coli have been developed to selectively produce either ethylene glycol or glycolic acid, with one strain producing 8.0 g/L of ethylene glycol with a conversion ratio of 0.71 mol/mol, and another producing 10.3 g/L of glycolic acid with a conversion ratio of 0.56 mol/mol. ucl.ac.uk

Table 2: Production of Ethylene Glycol and Glycolic Acid from this compound

| Microorganism | Product(s) | Titer | Conversion Ratio (mol/mol) | Reference |

| Enterobacter cloacae | Ethylene Glycol & Glycolic Acid | 34 g/L & 13 g/L | 0.99 (total) | nih.gov |

| Escherichia coli (wild-type) | Ethylene Glycol & Glycolic Acid | 4.2 g/L & 0.7 g/L | 0.50 (total) | ucl.ac.uk |

| Engineered E. coli | Ethylene Glycol | 8.0 g/L | 0.71 | ucl.ac.uk |

| Engineered E. coli | Glycolic Acid | 10.3 g/L | 0.56 | ucl.ac.uk |

This compound is a promising bio-based building block for the synthesis of polymers. jmb.or.kracs.org It can be used in the production of co-polyamides and as a hydrogel modifier. ulisboa.ptresearchgate.netresearchgate.net The stereoregular nature of this compound, derived from D-xylose, allows for the creation of polymers with specific properties. jmb.or.kr

The use of this compound in co-polyamides introduces chirality and functionality into the polymer backbone, potentially leading to materials with unique thermal and mechanical properties. researchgate.net Similarly, as a hydrogel modifier, this compound can influence the swelling capacity, biodegradability, and other characteristics of the hydrogel network. researchgate.net This makes it a valuable component for creating advanced biomaterials.

Production of Ethylene Glycol and Glycolic Acid

Catalytic Applications of this compound

Beyond its role as a precursor, this compound itself exhibits catalytic activity, particularly in the context of green chemistry.

This compound has been investigated as a green solvent and catalyst for organic reactions. rsc.orgulisboa.ptnih.govrsc.org Its properties, such as being bio-based, biodegradable, and having low toxicity, make it an attractive alternative to conventional volatile organic solvents. rsc.org

Research has shown that this compound can effectively serve as both a solvent and a catalyst in multi-component reactions, such as the Biginelli condensation to produce 3,4-dihydropyrimidin-2(1H)-ones/thiones. rsc.orgresearchgate.netrsc.org This dual role simplifies reaction setups, reduces waste, and aligns with the principles of green chemistry by offering an environmentally friendly, and efficient synthetic methodology. rsc.orgrsc.org

This compound has been demonstrated to be an effective biocatalyst in various organic transformations. researchgate.netsmolecule.com Its acidic nature allows it to catalyze reactions that typically require acid catalysts. researchgate.net

Studies have reported its successful use in the synthesis of complex organic molecules with excellent yields. rsc.orgulisboa.ptresearchgate.net For example, it has been used to catalyze the synthesis of 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one and 12-phenyl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one. rsc.orgresearchgate.net The use of this compound as a biocatalyst offers advantages such as being inexpensive, environmentally benign, and easy to handle. researchgate.netrsc.org

Biocatalysis in Organic Reactions

Biginelli Condensation Reaction

Role in Material Science Applications (e.g., Concrete Dispersions)

This compound and its salts, known as xylonates, have significant applications in material science, particularly in the construction industry. nih.govresearchgate.net It is utilized as a concrete dispersing agent, also known as a water reducer. researchgate.netresearchgate.netauburn.edu

When added to a concrete mixture, this compound improves its dispersion, which allows for a reduction in the amount of water needed while maintaining the desired workability or slump. researchgate.netauburn.edu This reduction in the water-to-cement ratio can lead to concrete with increased strength and durability. researchgate.net

Research has indicated that this compound is a highly effective cement dispersing agent. researchgate.netauburn.edu In fact, it has been reported to be approximately twice as effective as lignosulfonate, a common water reducer used in the concrete industry. researchgate.netresearchgate.net Its excellent chelating capacity, especially in alkaline conditions typical of cement paste, contributes to its effectiveness. researchgate.netulisboa.pt This property is believed to involve the precipitation of the xylonate on the hydrating cement particles, which hinders further rapid hydration and allows for better dispersion. researchgate.net

The development of this compound as a concrete additive is driven by the fact that it can be derived from D-xylose, a non-food sugar obtained from abundant and renewable lignocellulosic biomass. acs.orgnih.govulisboa.pt This presents a sustainable and potentially more cost-effective alternative to traditional concrete admixtures derived from fossil fuels or food-based sugars like glucose. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,4-Butanetriol |

| 12-phenyl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one |

| 3,4-dihydropyrimidin-2(1H)-ones |

| 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one |

| This compound |

| D-xylose |

| Lignosulfonate |

| Thiourea |

| Urea |

Analytical Methodologies for D Xylonic Acid Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental tool for separating D-xylonic acid from complex matrices, such as fermentation broths, which often contain residual sugars, other organic acids, and various metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. The choice of column and detector is critical for achieving successful separation and quantification.

Ion exclusion chromatography is a common HPLC method for analyzing organic acids. However, its application for this compound quantification presents significant challenges. A major drawback is the difficulty in separating this compound from its parent sugar, D-xylose, using standard ion exclusion columns like the Aminex HPX-87H. tandfonline.comtandfonline.com This co-elution complicates accurate quantification. tandfonline.com

To overcome this, a dual-detector approach can be used, where a UV detector quantifies this compound and a refractive index (RI) detector measures the combined signal of all components. The xylose concentration can then be estimated by subtracting the UV signal from the RI signal. tandfonline.comtandfonline.com Besides the separation issue, analysis times for ion exclusion methods are typically long, often ranging from 30 to 50 minutes per sample. tandfonline.comtandfonline.com

A more advanced and efficient approach involves the use of Ultra-High Performance Liquid Chromatography (UHPLC) equipped with an amide column. tandfonline.comnih.gov This method provides superior separation of this compound from other common components in fermentation media, including glucose, xylose, and xylitol (B92547). tandfonline.comtandfonline.com UHPLC significantly reduces analysis time to approximately 12 minutes per sample. tandfonline.comtandfonline.com

This technique is often paired with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting compounds like this compound that lack a strong UV chromophore. tandfonline.comnih.govresearchgate.net The method has a demonstrated dynamic range of 0.2 to 7.0 g/L for this compound. tandfonline.comnih.govresearchgate.net The combination of an amide column's separation power for polar compounds and the universality of the ELSD makes this a robust method for monitoring this compound production. tandfonline.comtandfonline.com In some studies, UHPLC is coupled with tandem mass spectrometry (UHPLC-ESI-qTOF-MS/MS) for definitive identification of this compound in culture supernatants. embrapa.br

| Parameter | HPLC with Ion Exclusion Column | UHPLC with Amide Column |

| Separation from Xylose | Poor, co-elution is common tandfonline.comtandfonline.com | Excellent separation tandfonline.comtandfonline.com |

| Typical Analysis Time | 30–50 minutes tandfonline.comtandfonline.com | ~12 minutes tandfonline.comtandfonline.com |

| Common Detector(s) | Refractive Index (RI), UV tandfonline.comtandfonline.com | Evaporative Light Scattering (ELS), MS tandfonline.comnih.govembrapa.br |

| Primary Limitation | Inability to resolve this compound and D-xylose tandfonline.comtandfonline.com | The non-linear response of the ELS detector tandfonline.com |

| Key Advantage | Established method for organic acids | Speed and superior resolution tandfonline.comtandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying this compound. Due to the low volatility of sugar acids, a crucial sample preparation step—derivatization—is required prior to analysis. nih.gov This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl) to increase the analyte's volatility.

Silylation is a common derivatization strategy. For instance, research has identified derivatized forms such as tetraacetyl-d-xylonic nitrile in samples analyzed by GC-MS. academicjournals.org While derivatization adds a step to the workflow, the resulting electron ionization mass spectra are highly reproducible and can be matched against spectral libraries for confident compound identification. nih.gov The main drawback of this method is the sensitivity of the derivatization reagents to moisture.

Ion chromatography (IC) is a versatile and straightforward method for analyzing ionic species, making it well-suited for the determination of this compound in its anionic (xylonate) form. waikato.ac.nzwaikato.ac.nz This technique has been successfully used to analyze complex mixtures from the nitric acid oxidation of sugars, detecting this compound alongside other aldonic, aldaric, and keto acids. waikato.ac.nzwaikato.ac.nz

A specific method has been developed using a Dionex ICS2000 IC system with an AS11-HC column and suppressed conductivity detection. waikato.ac.nzwaikato.ac.nz Another advanced IC method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). ncsu.edu Using a CarboPac™ PA-10 column, HPAEC-PAD allows for the simultaneous separation and quantification of this compound, along with various monosaccharides and uronic acids, in a single run of about 21 minutes. ncsu.edu This method demonstrates excellent linearity and sensitivity. ncsu.edu

Ion Exclusion Columns

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Other Analytical Methods

Spectroscopic methods are indispensable for the structural characterization of this compound and for studying its chemical properties in solution.